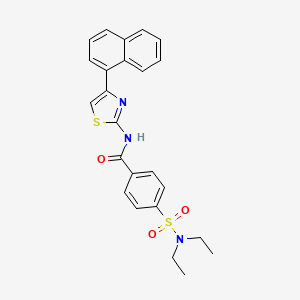

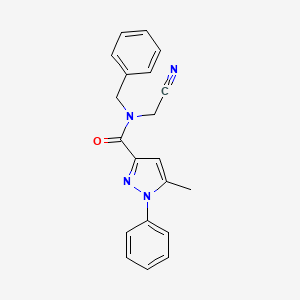

![molecular formula C9H19ClN2O3 B2924758 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride CAS No. 1993173-37-7](/img/structure/B2924758.png)

2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride” is a derivative of acetamide, which is an organic compound with the formula CH3C(O)NH2. It contains a morpholine ring, which is a common feature in many pharmaceuticals, such as the antibiotic linezolid and the anticancer agent gefitinib .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, acetamides typically undergo hydrolysis, reduction, and reactions with organometallic reagents. The morpholine ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and hydroxyl groups could enhance solubility in water. The compound’s melting and boiling points would depend on the strength of intermolecular forces, such as hydrogen bonding .Applications De Recherche Scientifique

Antimicrobial Applications

- A new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid, has been synthesized and shown to have significant antimicrobial activity. These compounds were tested against a variety of fungal and bacterial strains and exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin in some cases (Jayadevappa et al., 2012).

Antinociceptive Effects

- Research on a compound structurally related to 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride revealed high affinity for σ1 receptors and demonstrated significant antinociceptive effects in a formalin-induced nociception model. This suggests potential effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Antimalarial Activity

- A series of compounds related to this compound demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings encourage the exploration of such compounds in clinical trials for malaria treatment (Werbel et al., 1986).

Structural and Fluorescence Studies

- Studies on structural aspects of related compounds have shown that interactions with acids and other chemicals can lead to the formation of gels, crystalline salts, and inclusion compounds. These compounds exhibit varied fluorescence properties, which can have implications in material science and analytical chemistry (Karmakar et al., 2007).

Development of Sleep Disorder Treatments

- A compound analogous to this compound, named SUVN-G3031, has been identified as a potent, selective inverse agonist at the histamine H3 receptor. It showed promising wake-promoting effects in animal models, suggesting potential utility in treating human sleep disorders (Nirogi et al., 2019).

DNA and Protein Binding Studies

- Derivatives of paracetamol and morpholine, including compounds structurally similar to this compound, have been studied for their DNA-binding interactions. These compounds show the ability to intercalate with DNA, indicating potential applications in molecular biology and pharmacology (Raj, 2020).

Corrosion Inhibition

- N-[morpholin-4-yl(phenyl)methyl]acetamide, a compound related to this compound, has been shown to act as a corrosion inhibitor for mild steel in hydrochloric acid medium. This suggests potential applications in industrial settings to protect metals from corrosion (Nasser & Sathiq, 2016).

Antifungal Agents

- Derivatives of this compound have demonstrated broad-spectrum antifungal activity, particularly against Candida and Aspergillus species. This highlights the potential of these compounds in the development of new antifungal medications (Bardiot et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c12-8-9(13)10-2-1-3-11-4-6-14-7-5-11;/h12H,1-8H2,(H,10,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQQHXPBFAMUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)